molecular formula C11H11F2NO B6915779 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone

1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B6915779
M. Wt: 211.21 g/mol
InChI Key: WBOXIGUIUJZMBB-UHFFFAOYSA-N
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Description

1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 7 and 8 on the quinoline ring, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7,8-difluoroquinoline, which is achieved through the fluorination of quinoline derivatives.

    Formation of 3,4-dihydro-2H-quinoline: The 7,8-difluoroquinoline undergoes hydrogenation to form 3,4-dihydro-2H-quinoline.

    Acylation Reaction: The final step involves the acylation of 3,4-dihydro-2H-quinoline with ethanoyl chloride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of palladium or platinum catalysts for hydrogenation.

    Solvents: Employment of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-1,2-dione derivatives.

    Reduction: Reduction reactions can convert it back to its dihydroquinoline form.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Quinoline-1,2-dione derivatives.

    Reduction Products: 3,4-dihydro-2H-quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    7,8-difluoroquinoline: A precursor in the synthesis of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone.

    3,4-dihydro-2H-quinoline: An intermediate in the synthesis process.

    Fluoroquinolones: A class of compounds with similar structural features and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-7(15)14-6-2-3-8-4-5-9(12)10(13)11(8)14/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXIGUIUJZMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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